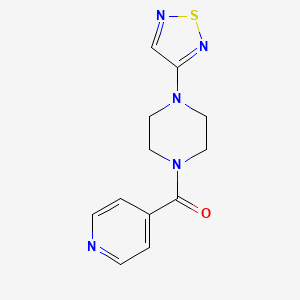

![molecular formula C14H19N5O B6440093 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole CAS No. 2549016-04-6](/img/structure/B6440093.png)

4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole” is a complex organic molecule that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole-containing compounds have been synthesized through various methods . For instance, one method involves the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic ring with two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole-containing compounds are known to exhibit a broad range of chemical reactions due to their amphoteric nature . They show both acidic and basic properties . The presence of a positive charge on either of two nitrogen atoms allows it to show two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not available in the retrieved sources.Scientific Research Applications

4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole has been studied extensively in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-oxidative, anti-bacterial, and anti-cancer activities. It has also been studied for its potential as a neuroprotective agent. In addition, this compound has been studied for its potential use in the treatment of cardiovascular diseases and diabetes.

Mechanism of Action

The exact mechanism of action of 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole is still under investigation. However, it is believed that this compound works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory compounds such as prostaglandins, which are involved in the pathogenesis of many diseases. By inhibiting the activity of COX-2, this compound is thought to reduce inflammation and thus reduce the symptoms of various diseases.

Biochemical and Physiological Effects

This compound has been shown to possess anti-inflammatory, anti-oxidative, anti-bacterial, and anti-cancer activities. In animal studies, this compound has been shown to reduce inflammation and oxidative stress. In addition, this compound has been shown to reduce the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce the activity of the enzyme COX-2 and thus reduce the production of inflammatory compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole in lab experiments include its ease of synthesis, its low cost, and its wide range of potential therapeutic applications. However, there are some limitations to using this compound in lab experiments. For example, this compound is not water-soluble and must be dissolved in an organic solvent prior to use. In addition, this compound is not stable in the presence of light and must be stored in the dark.

Future Directions

There are a number of potential future directions for 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole research. These include further studies into its potential therapeutic applications, such as its use in the treatment of cardiovascular diseases and diabetes. In addition, further research into the mechanism of action of this compound is needed to better understand how it works and how it can be used to treat various diseases. Finally, research into the safety and efficacy of this compound in humans is needed in order to determine whether it can be used as a therapeutic agent.

Synthesis Methods

4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole can be synthesized using a variety of methods. The most common method involves the reaction of 1H-imidazole-1-carbonyl chloride with trimethylpyrazole in anhydrous dimethylformamide. This reaction is typically performed at a temperature of 80 °C for 1 hour and yields this compound in a yield of 75-85%. Other methods for the synthesis of this compound include the reaction of 1H-imidazole-1-carbonyl chloride with trimethylpyrazole in a mixture of 1,4-dioxane and acetic acid, and the reaction of 1H-imidazole-1-carbonyl chloride with trimethylpyrazole in a mixture of N-methyl-2-pyrrolidone and acetic acid.

properties

IUPAC Name |

[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-10-13(11(2)17(3)16-10)14(20)19-7-12(8-19)6-18-5-4-15-9-18/h4-5,9,12H,6-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWVAOWUTYWDNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B6440016.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B6440034.png)

![5-bromo-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B6440044.png)

![1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6440055.png)

![N-[(2,4-dichlorophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B6440073.png)

![2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6440075.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6440077.png)

![2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-methoxypyrimidine](/img/structure/B6440091.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6440097.png)

![N-(3-chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B6440100.png)

![2-chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6440102.png)

![N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide](/img/structure/B6440115.png)

![5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole](/img/structure/B6440117.png)